2,2'-Bi(1,8-naphthyridine)

Descripción

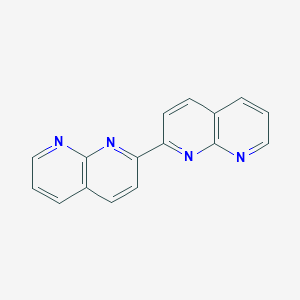

Structure

3D Structure

Propiedades

IUPAC Name |

2-(1,8-naphthyridin-2-yl)-1,8-naphthyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N4/c1-3-11-5-7-13(19-15(11)17-9-1)14-8-6-12-4-2-10-18-16(12)20-14/h1-10H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGSULPWGXWPZOJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)N=C(C=C2)C3=NC4=C(C=CC=N4)C=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00525809 |

Source

|

| Record name | 2,2'-Bi-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00525809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69110-33-4 |

Source

|

| Record name | 2,2'-Bi-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00525809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2,2'-Bi(1,8-naphthyridine): A Technical Guide via Friedländer-type Reaction and Ullmann Coupling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust synthetic pathway to 2,2'-Bi(1,8-naphthyridine), a significant scaffold in medicinal chemistry and materials science. The synthesis leverages a two-stage approach: the formation of a key 2-chloro-1,8-naphthyridine intermediate via a Vilsmeier-Haack cyclization, a reaction closely related to the Friedländer annulation, followed by a copper-catalyzed Ullmann homocoupling to yield the target bidentate ligand.

Introduction to the Synthetic Strategy

The Friedländer annulation is a classical and versatile method for the synthesis of quinolines and their aza-analogs, such as 1,8-naphthyridines.[1][2] It typically involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. While a direct Friedländer-based dimerization to 2,2'-Bi(1,8-naphthyridine) is not prominently documented, a highly efficient and practical alternative involves the synthesis of a halogenated 1,8-naphthyridine monomer followed by a subsequent coupling reaction.

This guide details a synthetic route commencing with the Vilsmeier-Haack cyclization of N-(pyridin-2-yl)acetamide to produce 2-chloro-1,8-naphthyridine-3-carbaldehyde.[3][4] This intermediate can then be decarbonylated to afford the crucial 2-chloro-1,8-naphthyridine precursor. The final step involves a copper-mediated Ullmann coupling, a reliable method for the formation of biaryl linkages, to furnish the desired 2,2'-Bi(1,8-naphthyridine).

Data Presentation

The following tables summarize the key quantitative data for the two primary stages of the synthesis.

Table 1: Synthesis of 2-Chloro-1,8-naphthyridine Intermediate

| Step | Reaction | Reactants | Reagents/Catalysts | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | Vilsmeier-Haack Cyclization | N-(pyridin-2-yl)acetamide | POCl₃, DMF | - | Reflux | 4-6 | 70-80 | [3][4] |

| 2 | Decarbonylation | 2-chloro-1,8-naphthyridine-3-carbaldehyde | Pd/C, H₂ | Ethanol | 50-60 | 8-12 | 85-95 | (Proposed) |

Table 2: Ullmann Homocoupling to 2,2'-Bi(1,8-naphthyridine)

| Step | Reaction | Reactant | Catalyst | Ligand (optional) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 3 | Ullmann Coupling | 2-chloro-1,8-naphthyridine | Copper powder or Cu(I) salt | 1,10-Phenanthroline | DMF, NMP, or Toluene | 150-200 | 12-24 | 60-75 | (Proposed) |

Experimental Protocols

Stage 1: Synthesis of 2-Chloro-1,8-naphthyridine

1.1 Synthesis of 2-Chloro-1,8-naphthyridine-3-carbaldehyde via Vilsmeier-Haack Cyclization [3][4]

-

Materials: N-(pyridin-2-yl)acetamide, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place N-(pyridin-2-yl)acetamide.

-

Cool the flask in an ice bath and slowly add an excess of phosphorus oxychloride.

-

To this cooled mixture, add N,N-dimethylformamide dropwise with constant stirring.

-

After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a suitable base (e.g., sodium carbonate solution) until a precipitate is formed.

-

Filter the solid product, wash it with cold water, and dry it under vacuum.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

-

1.2 Decarbonylation to 2-Chloro-1,8-naphthyridine (Proposed)

-

Materials: 2-chloro-1,8-naphthyridine-3-carbaldehyde, Palladium on carbon (Pd/C, 10%), Hydrogen gas (H₂), Ethanol.

-

Procedure:

-

Dissolve 2-chloro-1,8-naphthyridine-3-carbaldehyde in ethanol in a hydrogenation vessel.

-

Add a catalytic amount of 10% Pd/C to the solution.

-

Pressurize the vessel with hydrogen gas (typically 2-3 atm).

-

Heat the mixture to 50-60 °C and stir vigorously for 8-12 hours.

-

Monitor the reaction by TLC or GC-MS.

-

After the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 2-chloro-1,8-naphthyridine.

-

Purify the product by column chromatography on silica gel if necessary.

-

Stage 2: Synthesis of 2,2'-Bi(1,8-naphthyridine) via Ullmann Homocoupling (Proposed)

-

Materials: 2-chloro-1,8-naphthyridine, Copper powder (activated) or a Cu(I) salt (e.g., CuI), 1,10-Phenanthroline (optional), High-boiling polar solvent (e.g., DMF, NMP).

-

Procedure:

-

In a flame-dried Schlenk tube, combine 2-chloro-1,8-naphthyridine, an excess of activated copper powder (or a stoichiometric amount of a Cu(I) salt), and a catalytic amount of 1,10-phenanthroline (if used).

-

Add a dry, high-boiling polar aprotic solvent such as DMF or NMP.

-

Degas the mixture and place it under an inert atmosphere (e.g., Argon or Nitrogen).

-

Heat the reaction mixture to a high temperature (typically 150-200 °C) with vigorous stirring for 12-24 hours.

-

Monitor the disappearance of the starting material by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and filter to remove the copper residues.

-

Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure.

-

Purify the crude 2,2'-Bi(1,8-naphthyridine) by column chromatography on silica gel or recrystallization.

-

Mandatory Visualizations

Caption: Overall synthetic workflow for 2,2'-Bi(1,8-naphthyridine).

Caption: Detailed experimental workflow from starting material to final product.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine | European Journal of Chemistry [eurjchem.com]

- 4. researchgate.net [researchgate.net]

Unveiling the Solid-State Architecture of 2,2'-Bi(1,8-naphthyridine): A Technical Guide to its Crystal Structure Analysis

For Immediate Release

This technical guide provides an in-depth analysis of the crystal structure of 2,2'-Bi(1,8-naphthyridine), a molecule of significant interest in coordination chemistry, materials science, and pharmaceutical development. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its solid-state properties and the experimental protocols for their determination.

Executive Summary

Data Presentation: Crystallographic Analysis

The crystallographic data for the cocrystal of 2,2'-Bi(1,8-naphthyridine) with molecular iodine (I₂) has been determined by single-crystal X-ray diffraction.[3] The key parameters defining the crystal lattice and the asymmetric unit are summarized in the table below. The raw crystallographic data is available from the Cambridge Crystallographic Data Centre (CCDC) under the accession codes 2005136 and 2005137.[3]

Table 1: Crystallographic Data for the 2,2'-Bi(1,8-naphthyridine) – I₂ Cocrystal

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a (Å) | Value not available in abstract |

| b (Å) | Value not available in abstract |

| c (Å) | Value not available in abstract |

| α (°) | 90 |

| β (°) | Value not available in abstract |

| γ (°) | 90 |

| Volume (ų) | Value not available in abstract |

| Z | Value not available in abstract |

| Calculated Density (g/cm³) | Value not available in abstract |

| R-factor (%) | Value not available in abstract |

| Data Source | CCDC 2005136, 2005137[3] |

Note: Specific unit cell dimensions and other quantitative data are contained within the CIF files accessible from the CCDC and were not present in the publicly available abstracts.

Experimental Protocols

The following sections detail the methodologies for the synthesis of 2,2'-Bi(1,8-naphthyridine), the preparation of its cocrystal with iodine, and the subsequent crystal structure determination.

Synthesis of 2,2'-Bi(1,8-naphthyridine)

A common synthetic route for 2,2'-Bi(1,8-naphthyridine) involves the homo-coupling of a 2-halo-1,8-naphthyridine precursor. A typical procedure is as follows:

-

Preparation of 2-chloro-1,8-naphthyridine: This precursor is synthesized from 1,8-naphthyridin-2(1H)-one by reaction with a chlorinating agent such as phosphorus oxychloride (POCl₃).

-

Ullmann Coupling Reaction: 2-chloro-1,8-naphthyridine is subjected to a copper-catalyzed Ullmann coupling reaction. This is typically carried out in a high-boiling point solvent like dimethylformamide (DMF) at elevated temperatures.

-

Purification: The crude product is purified by column chromatography on silica gel, followed by recrystallization from a suitable solvent (e.g., ethanol or a mixture of dichloromethane and hexanes) to yield pure 2,2'-Bi(1,8-naphthyridine) as a crystalline solid.[1]

Cocrystallization with Iodine

The formation of the 2,2'-Bi(1,8-naphthyridine) – I₂ cocrystal is achieved through solution-based methods:[3]

-

Solution Preparation: Equimolar amounts of 2,2'-Bi(1,8-naphthyridine) and iodine are dissolved in a suitable organic solvent, such as chloroform or dichloromethane.

-

Slow Evaporation: The solution is allowed to evaporate slowly at room temperature in a loosely covered container. This gradual increase in concentration promotes the formation of high-quality single crystals of the cocrystal.

-

Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested from the mother liquor and dried under a gentle stream of inert gas.

Single-Crystal X-ray Diffraction (SCXRD) Analysis

The determination of the crystal structure is performed using single-crystal X-ray diffraction:

-

Crystal Mounting: A single crystal of appropriate size and quality is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. A series of diffraction images are recorded as the crystal is rotated.

-

Data Processing: The collected diffraction images are processed to determine the unit cell parameters and to integrate the intensities of the diffraction spots.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². The positions of the atoms are refined, and anisotropic displacement parameters are applied. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualization of the Experimental Workflow

The following diagram illustrates the key stages in the crystal structure analysis of the 2,2'-Bi(1,8-naphthyridine) – I₂ cocrystal.

Conclusion

The crystal structure analysis of the 2,2'-Bi(1,8-naphthyridine) – I₂ cocrystal provides valuable insights into the intermolecular interactions that govern its solid-state assembly. The formation of strong halogen bonds between the nitrogen atoms of the naphthyridine rings and the iodine molecules dictates the crystal packing, leading to a one-dimensional slipped-π-stack arrangement.[3] This detailed structural information is crucial for understanding the enhanced optoelectronic properties observed in this cocrystal and provides a foundation for the design of new functional materials based on the 2,2'-Bi(1,8-naphthyridine) scaffold. Further studies to obtain and analyze the crystal structure of the pure compound are warranted to provide a more complete picture of its solid-state behavior.

References

- 1. researchgate.net [researchgate.net]

- 2. 2,2′-Bipyridine Derivatives as Halogen Bond Acceptors in Multicomponent Crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Bifurcated Halogen Bond-Driven Supramolecular Double Helices from 1,2-Dihalotetrafluorobenzene and 2,2′-Bi(1,8-naphthyridine) [mdpi.com]

A Technical Guide to the Spectroscopic Properties of 2,2'-Bi(1,8-naphthyridine) Derivatives

For: Researchers, Scientists, and Drug Development Professionals

Abstract: The 2,2'-Bi(1,8-naphthyridine) scaffold is a compelling heterocyclic motif, valued for its rigid, planar structure and its multiple nitrogen donor sites, making it an exceptional ligand in coordination chemistry and a promising component in materials science and pharmaceutical development. Its derivatives are explored for applications ranging from fluorescent probes for biological imaging to components in organic light-emitting diodes (OLEDs). A profound understanding of the spectroscopic characteristics of these molecules is critical for their structural elucidation and the rational design of new derivatives with bespoke properties.

This technical guide provides a comprehensive overview of the spectroscopic properties of 2,2'-Bi(1,8-naphthyridine) derivatives. While comprehensive data for a wide range of these specific dimers is emerging, we can infer many of their properties by examining their constituent monomer, 1,8-naphthyridine, and closely related analogous systems like 2,2'-bipyridine. This document summarizes key quantitative data in structured tables, offers detailed experimental protocols for essential spectroscopic techniques, and visualizes experimental workflows and conceptual structure-property relationships.

Core Photophysical Properties: Insights from 1,8-Naphthyridine Monomers

The 1,8-naphthyridine core is a privileged structure in medicinal chemistry and materials science due to its wide array of biological activities and interesting photophysical properties.[1] The fundamental spectroscopic behavior of the 2,2'-Bi(1,8-naphthyridine) dimer is rooted in the electronic transitions of its monomeric units. Substituents on the naphthyridine rings can significantly modulate these properties. Electron-donating groups (e.g., -NH₂, -OH) typically cause a bathochromic (red) shift in both absorption and emission spectra, while electron-withdrawing groups (e.g., -NO₂, -CN) tend to cause a hypsochromic (blue) shift or quenching of fluorescence.

Table 1: Spectroscopic Data for Selected 1,8-Naphthyridine Derivatives

| Derivative | Solvent | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Quantum Yield (Φ_F_) | Reference |

|---|---|---|---|---|---|

| 2-(2-acetylamino-pyridine-6-ethylene)-4-methyl-7-acetylamino-1,8-naphthyridine (L¹) | CH₂Cl₂ | 358 | 425 | Not Reported | [1] |

| 2-(2-acetylamino-pyridine-6-ethylene)-1,8-naphthyridine (L²) | CH₂Cl₂ | 350 | 410 | Not Reported | [1] |

| 2-(2-acetylamino-pyridinyl-6-ethylene)-4-methyl-7-hydroxyl-1,8-naphthyridine (L³) | CH₂Cl₂ | 365 | 450 | Not Reported |[1] |

Note: Comprehensive quantum yield data for many 1,8-naphthyridine derivatives requires specialized measurement and is not always available in the literature.

Influence of Dimerization and Substitution: The 2,2'-Bipyridine Analogy

The dimerization of two 1,8-naphthyridine units to form 2,2'-Bi(1,8-naphthyridine) extends the π-conjugated system, which is expected to shift the absorption and emission spectra to longer wavelengths compared to the monomer. The spectroscopic properties of substituted 2,2'-bipyridines, a closely related and extensively studied class of compounds, provide a valuable model for understanding how substituents might influence the photophysics of 2,2'-Bi(1,8-naphthyridine) derivatives. For instance, α-arylamino-2,2'-bipyridines have been shown to be intense blue-to-green fluorophores, with their emission maxima and quantum yields being highly sensitive to the nature of the substituent and the polarity of the solvent.[2][3]

Table 2: Spectroscopic Data for α-(N-Biphenyl)-Substituted 2,2'-Bipyridine Derivatives in THF

| Compound | Substituent on Biphenyl Ring | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_F_) | Reference |

|---|---|---|---|---|---|---|

| 3a | 4-H | 352 | 443 | 5723 | 0.491 | [3] |

| 3b | 4-Me | 353 | 445 | 5714 | 0.443 | [3] |

| 3g | 4-F | 352 | 444 | 5782 | 0.407 | [3] |

| 3h | 4-Cl | 354 | 447 | 5693 | 0.485 | [3] |

| 3i | 4-OMe | 359 | 454 | 5678 | 0.359 | [3] |

| 3l | 4-NMe₂ | 390 | 505 | 5863 | 0.170 |[3] |

This data illustrates a clear trend where stronger electron-donating groups (like -NMe₂) cause a significant red shift in both absorption and emission, a phenomenon attributed to an intramolecular charge transfer (ICT) character.[3] A similar structure-property relationship is anticipated for 2,2'-Bi(1,8-naphthyridine) derivatives.

Effects of Metal Coordination

The defining feature of 2,2'-Bi(1,8-naphthyridine) is its capacity as a multidentate ligand for metal ions.[4] Coordination to a metal center drastically alters the electronic structure and, consequently, the spectroscopic properties of the ligand. Key effects include:

-

Chelation-Enhanced Fluorescence (CHEF): Coordination with certain metal ions can restrict intramolecular rotation and other non-radiative decay pathways, leading to a significant enhancement of the fluorescence quantum yield.

-

Fluorescence Quenching: Conversely, coordination with paramagnetic metal ions (e.g., Cu²⁺, Fe³⁺) often leads to fluorescence quenching through energy or electron transfer processes.

-

Metal-to-Ligand Charge Transfer (MLCT): In complexes with electron-rich metals (e.g., Ru(II), Re(I), Pt(II)), new, often intense and long-lived, absorption bands can appear at lower energies.[5][6][7] These MLCT bands correspond to the promotion of an electron from a metal-centered d-orbital to a ligand-centered π*-orbital and are responsible for the rich photophysical and photochemical properties of these complexes.

Visualized Relationships and Workflows

Detailed Experimental Protocols

The following protocols provide a standardized methodology for the spectroscopic analysis of 2,2'-Bi(1,8-naphthyridine) derivatives.[1]

5.1 UV-Vis Absorption Spectroscopy

-

Sample Preparation: Prepare a stock solution of the derivative in a spectroscopic grade solvent (e.g., Dichloromethane, Acetonitrile) at a concentration of approximately 1 mM. From this stock, create a dilution to ~10 µM for measurement.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement:

-

Fill a 1 cm pathlength quartz cuvette with the pure solvent to record a baseline spectrum.

-

Replace the solvent with the sample solution and record the absorption spectrum over a relevant wavelength range (e.g., 250-700 nm).

-

The wavelength of maximum absorbance (λₘₐₓ) and the molar absorptivity (ε) should be determined.

-

5.2 Fluorescence Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the derivative in a spectroscopic grade solvent. The absorbance of the solution at the intended excitation wavelength should be kept below 0.1 to prevent inner-filter effects.

-

Instrumentation: Use a spectrofluorometer equipped with excitation and emission monochromators and a photon-counting detector.

-

Measurement:

-

Set the excitation wavelength, typically at the λₘₐₓ determined from the UV-Vis spectrum.

-

Record the emission spectrum, scanning from a wavelength slightly longer than the excitation wavelength to where the emission intensity returns to the baseline.

-

The wavelength of maximum emission (λₑₘ) is determined from this spectrum.

-

5.3 Fluorescence Quantum Yield (Φ_F_) Determination (Relative Method)

-

Standard Selection: Choose a standard fluorophore with a well-known quantum yield that absorbs and emits in a similar spectral region to the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F_ = 0.54).

-

Sample Preparation: Prepare a series of solutions of both the sample and the standard with absorbances at the excitation wavelength ranging from 0.02 to 0.1.

-

Measurement: Measure the UV-Vis absorption and fluorescence emission spectra for each solution.

-

Calculation: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slope of these plots is proportional to the quantum yield. The quantum yield of the sample (Φ_s_) is calculated using the following equation:

Φ_s_ = Φ_r_ * (Slope_s_ / Slope_r_) * (n_s_² / n_r_²)

where 'r' denotes the reference standard, 's' denotes the sample, 'Slope' is the slope from the integrated intensity vs. absorbance plot, and 'n' is the refractive index of the respective solvent.

5.4 NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Measurement:

-

Acquire the ¹H NMR spectrum, typically with 16-64 scans.

-

Acquire the ¹³C NMR spectrum, which may require a significantly larger number of scans.

-

-

Analysis: Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the signals. The chemical shifts, coupling constants, and signal integrations are used to confirm the chemical structure of the synthesized derivative.[1]

Conclusion and Future Outlook

The 2,2'-Bi(1,8-naphthyridine) framework represents a class of compounds with significant potential, driven by their tunable spectroscopic properties. While direct, comprehensive studies on a wide range of its derivatives are still forthcoming, analysis of its monomeric components and analogous bipyridine systems provides a robust predictive framework. The influence of substitution and metal coordination follows well-established photophysical principles, allowing for the rational design of new molecules for targeted applications in sensing, imaging, and materials science. Future research should focus on systematically synthesizing and characterizing a library of 2,2'-Bi(1,8-naphthyridine) derivatives to populate spectroscopic databases and unlock the full potential of this versatile molecular scaffold.

References

Illuminating the Future of Drug Discovery: A Technical Guide to the Photophysical Properties of Novel 1,8-Naphthyridine Compounds

For Researchers, Scientists, and Drug Development Professionals

The rigid, planar structure and electron-rich nature of the 1,8-naphthyridine core have established it as a privileged scaffold in medicinal chemistry and materials science.[1] Recent advancements in synthetic methodologies have unlocked a new generation of 1,8-naphthyridine derivatives with tailored photophysical properties, positioning them as powerful tools in drug discovery and development. These novel compounds are increasingly utilized as fluorescent probes for bioimaging, sensing of metal ions and biomolecules, and as potential therapeutic agents themselves.[1] This technical guide provides an in-depth exploration of the core photophysical characteristics of these emerging compounds, detailed experimental protocols for their characterization, and a visual representation of their mechanisms of action.

Core Photophysical Properties of Novel 1,8-Naphthyridine Derivatives

The utility of 1,8-naphthyridine compounds in various applications is intrinsically linked to their unique photophysical properties. These properties, including absorption and emission wavelengths, Stokes shift, fluorescence quantum yield, and fluorescence lifetime, are highly sensitive to the nature and position of substituents on the naphthyridine core. This tunability allows for the rational design of probes for specific biological targets and environments.

Data Presentation

The following tables summarize the key photophysical data for a selection of recently developed 1,8-naphthyridine and structurally related 1,8-naphthalimide derivatives, providing a comparative overview for researchers.

Table 1: Photophysical Properties of Novel 1,8-Naphthyridine and 1,8-Naphthalimide Derivatives

| Compound/Derivative Class | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) | Solvent/Conditions | Reference(s) |

| 2,7-bis-(1H-pyrrol-2-yl)ethynyl-1,8-naphthyridine (BPN) | --- | 475 | --- | --- | CH₂Cl₂ | [1] |

| BPN with octyl β-d-glucopyranoside | --- | 535 | --- | --- | CH₂Cl₂ | [1] |

| 2-Amino-1,8-naphthalimide (2APNI) | --- | 420-445 | --- | 0.2-0.3 | Various Solvents | [2][3] |

| 3-Amino-1,8-naphthalimide (3APNI) | --- | 429 (Hexane) | --- | --- | Solvent Dependent | [2][3] |

| 3-Amino-1,8-naphthalimide (3APNI) | --- | 564 (Methanol) | --- | --- | Solvent Dependent | [2][3] |

| 4-Amino-1,8-naphthalimide (4APNI) | --- | 460 (Hexane) | --- | --- | Solvent Dependent | [2][3] |

| 4-Amino-1,8-naphthalimide (4APNI) | --- | 538 (Methanol) | --- | --- | Solvent Dependent | [2][3] |

| 4-(6-piperidinyl-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid | ~400 | ~500 | ~100 | --- | Nonpolar Solvents | [4] |

| 4-substituted 1,8-naphthalimides with extended conjugation | --- | --- | up to 200 | Low in protic solvents | --- | [5] |

| 2-(Pyridin-4-ylmethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione (NI1) | See Table 1 in source | See Table 1 in source | See Table 1 in source | See Table 1 in source | Various Solvents | [6] |

| N-(2-hydroxyethyl)-4-(pyridin-4-ylmethoxy)-1,8-naphthalimide (NI2) | See Table 2 in source | See Table 2 in source | See Table 2 in source | See Table 2 in source | Various Solvents | [6] |

Note: "---" indicates data not specified in the cited sources. The photophysical properties of many of these compounds are highly solvent-dependent.

Experimental Protocols

Accurate and reproducible characterization of photophysical properties is paramount for the development and application of novel 1,8-naphthyridine compounds. This section provides detailed methodologies for key experiments.

Synthesis of 1,8-Naphthyridine Derivatives

A general and efficient method for the synthesis of substituted 1,8-naphthyridines is the Friedländer annulation, which involves the condensation of a 2-amino-3-formylpyridine with a compound containing a reactive methylene group.

Example Protocol: Synthesis of 2-(Pyridin-4-ylmethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione (NI1) [6]

-

Reaction Setup: To a solution of 1,8-naphthalic anhydride (1.97 g, 0.01 M) in ethanol, add 2-aminomethylpyridine (1.0 mL, 0.01 M) dropwise over 60 minutes at 60 °C.

-

Reaction: Stir the reaction mixture for an additional 60 minutes at 60 °C.

-

Isolation: After cooling, the final product precipitates as needle-like crystals. Isolate the product by filtration.

-

Characterization: The synthesized compound can be characterized by FTIR, ¹H-NMR, and ¹³C-NMR spectroscopy to confirm its structure.

Measurement of Fluorescence Quantum Yield (Φ_F)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. The relative method, using a well-characterized standard, is commonly employed.

Protocol:

-

Standard Selection: Choose a standard with a known quantum yield and an absorption profile similar to the 1,8-naphthyridine compound under investigation.

-

Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

Absorption Spectra: Record the UV-Vis absorption spectra for all solutions.

-

Fluorescence Spectra: Record the fluorescence emission spectra of all solutions using the same excitation wavelength.

-

Data Analysis: The quantum yield of the sample (Φ_s) is calculated using the following equation:

Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)

Where:

-

Φ_r is the quantum yield of the reference.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

Subscripts 's' and 'r' denote the sample and reference, respectively.

-

Measurement of Fluorescence Lifetime (τ)

Fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for its measurement.

Protocol:

-

Instrumentation: Utilize a TCSPC system equipped with a pulsed light source (e.g., picosecond laser diode) and a sensitive detector (e.g., single-photon avalanche diode).

-

Excitation: Excite the sample with the pulsed light source at a suitable wavelength.

-

Photon Counting: The TCSPC electronics measure the time delay between the excitation pulse and the arrival of the first emitted photon. This process is repeated for a large number of excitation cycles.

-

Decay Curve: A histogram of the arrival times is constructed, representing the fluorescence decay curve.

-

Data Fitting: The decay curve is fitted to an exponential function (or a sum of exponentials for complex decays) to extract the fluorescence lifetime(s).

Mechanisms of Action and Signaling Pathways

The application of novel 1,8-naphthyridine compounds as fluorescent probes often relies on specific interactions with biological targets, leading to a measurable change in their fluorescence properties. These interactions can be visualized as signaling pathways or workflows.

Metal Ion Sensing

Many 1,8-naphthyridine derivatives are designed as chemosensors for metal ions. The binding of a metal ion to the naphthyridine scaffold can modulate the photophysical properties through mechanisms like Photoinduced Electron Transfer (PET) or chelation-enhanced fluorescence (CHEF). For instance, a novel Schiff-base probe based on 1,8-naphthyridine and naphthalimide exhibits high selectivity towards Al³⁺, with a significant increase in fluorescence intensity upon binding due to the inhibition of the PET process.[7]

Caption: Mechanism of a 'turn-on' fluorescent 1,8-naphthyridine probe for metal ion detection.

Biomolecule Interaction (DNA/RNA Sensing)

The planar structure of 1,8-naphthyridines allows them to intercalate into the base pairs of DNA and RNA. Specific derivatives can be designed to recognize and bind to particular nucleic acid structures, such as mismatched base pairs or bulges, leading to a change in fluorescence that can be used for detection. For example, a dimeric 2-amino-1,8-naphthyridine has been shown to selectively bind to G-G mismatches in DNA.[1]

Caption: Interaction of a 1,8-naphthyridine derivative with a specific DNA/RNA feature.

Experimental Workflow for Cellular Imaging

The application of these fluorescent probes in a biological context involves a series of steps from probe introduction to signal detection.

Caption: A typical experimental workflow for cellular imaging using a 1,8-naphthyridine probe.

Conclusion

The versatile 1,8-naphthyridine scaffold continues to be a fertile ground for the development of novel fluorescent compounds with significant potential in drug discovery and diagnostics. The ability to fine-tune their photophysical properties through synthetic modifications allows for the creation of highly specific and sensitive probes for a wide range of biological targets. This guide provides a foundational understanding of their key characteristics and the experimental approaches required for their evaluation, empowering researchers to harness the full potential of these luminous molecules in their scientific endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 4. BJOC - Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features [beilstein-journals.org]

- 5. Investigation of photophysical properties of 1,8-naphthalimides with an extended conjugation on naphthalene moiety via Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

Exploring the Biological Activities of 1,8-Naphthyridine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthyridine scaffold, a heterocyclic aromatic compound, has garnered significant attention in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives. This technical guide provides an in-depth exploration of the multifaceted pharmacological properties of 1,8-naphthyridine derivatives, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory activities. This document is intended to serve as a comprehensive resource, offering quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows to aid researchers in the field of drug discovery and development.

Anticancer Activity

1,8-Naphthyridine derivatives have emerged as a promising class of anticancer agents, demonstrating significant cytotoxicity against a wide range of human cancer cell lines. Their mechanisms of action are often multifaceted, targeting critical cellular processes involved in cancer cell proliferation and survival.

Quantitative Anticancer Activity

The cytotoxic effects of various 1,8-naphthyridine derivatives have been quantified using IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the in vitro anticancer activity of selected 1,8-naphthyridine-3-carboxamide derivatives against various cancer cell lines.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| 12 | HBL-100 | Breast | 1.37 | [1] |

| 17 | KB | Oral | 3.7 | [1] |

| 22 | SW-620 | Colon | 3.0 | [1] |

| 22 | A-549 | Lung | >100 | [2] |

| 31 | A-549 | Lung | 89.4 | [2] |

| 34 | A-549 | Lung | 78.5 | [2] |

| 34 | K-562 | Leukemia | 1.1 | [3] |

| 34 | MIAPaCa | Pancreatic | 0.41 | [3] |

Mechanisms of Anticancer Action

The anticancer properties of 1,8-naphthyridine derivatives are attributed to their ability to interfere with key cellular pathways essential for cancer cell growth and survival.

Several 1,8-naphthyridine derivatives function as topoisomerase inhibitors. Topoisomerases are enzymes that regulate the topology of DNA and are crucial for DNA replication, transcription, and repair. By inhibiting these enzymes, these derivatives induce DNA damage, leading to cell cycle arrest and apoptosis.

Many 1,8-naphthyridine derivatives act as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways that are often dysregulated in cancer.[4] The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers.[5][6] Certain 1,8-naphthyridine derivatives have been shown to target components of this pathway.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 1,8-naphthyridine derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration.

Antimicrobial Activity

Derivatives of 1,8-naphthyridine have a long history as antimicrobial agents, with nalidixic acid being one of the earliest synthetic antibiotics. Modern derivatives continue to show potent activity against a range of bacterial and mycobacterial pathogens.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of 1,8-naphthyridine derivatives is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Nalidixic acid derivative 15a | S. aureus | - | |

| B. subtilis | - | ||

| E. coli | - | ||

| Nalidixic acid derivative 16a | S. aureus | - | |

| B. subtilis | - | ||

| E. coli | - | ||

| 2-Cyclopropyl-1,8-naphthyridine 44a | S. aureus | 6-7 (mM) | |

| 2-Cyclopropyl-1,8-naphthyridine 45a | S. aureus | 6-7 (mM) | |

| 1,8-Naphthyridine-3-carbonitrile ANA-12 | M. tuberculosis H37Rv | 6.25 | [7] |

Mechanism of Antimicrobial Action

The primary mechanism of antimicrobial action for many 1,8-naphthyridine derivatives is the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV. These enzymes are essential for bacterial DNA replication, repair, and recombination. Inhibition of these enzymes leads to the accumulation of DNA strand breaks and ultimately bacterial cell death.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.

Protocol:

-

Preparation of Compound Dilutions: Prepare a series of twofold dilutions of the 1,8-naphthyridine derivative in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).

-

Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate containing the compound dilutions. Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Antiviral Activity

Certain 1,8-naphthyridine derivatives and their structural isomers, such as 1,6-naphthyridines, have demonstrated promising activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Herpes Simplex Virus (HSV), and Human Cytomegalovirus (HCMV).[8][9]

Quantitative Antiviral Activity

The antiviral activity is often expressed as the 50% inhibitory concentration (IC50), the concentration of the compound that reduces viral replication by 50%.

| Compound | Virus | Cell Line | IC50 (µM) | Reference |

| A1 (1,6-naphthyridine) | HCMV (AD 169) | Hs68 | 0.22 ± 0.04 | [8] |

| A1 (1,6-naphthyridine) | HCMV (Towne) | MRC-5 | 0.14 | [8] |

| A1 (1,6-naphthyridine) | HSV-1 | MA-104 | 12.0 | [8] |

| A1 (1,6-naphthyridine) | HSV-2 | MA-104 | 0.6 | [8] |

| HM13N (1,8-naphthyridone) | HIV-1 | Acutely Infected Cells | Potent Inhibition | [10] |

Mechanisms of Antiviral Action

The antiviral mechanisms of 1,8-naphthyridine derivatives are varied and depend on the specific virus.

-

Anti-HIV Activity: Some derivatives inhibit HIV-1 replication by targeting the viral integrase, an enzyme essential for the integration of the viral DNA into the host cell's genome.[11] Others have been shown to inhibit the Tat-mediated transcription of the HIV-1 genome.[10]

-

Anti-HCMV Activity: The mechanism of action against HCMV for some naphthyridine derivatives is still under investigation but is believed to be novel, as they are active against strains resistant to conventional antiviral drugs.[8] Some 1,6-naphthyridine derivatives have been shown to inhibit the pUL89 endonuclease, which is required for viral genome packaging.[12]

Experimental Protocol: Plaque Reduction Assay for Antiviral Activity

The plaque reduction assay is a standard method to determine the antiviral activity of a compound.

Protocol:

-

Cell Seeding: Seed a monolayer of susceptible host cells in 6-well or 12-well plates and grow until confluent.

-

Virus Infection: Infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units per well) for 1-2 hours.

-

Compound Treatment: After infection, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the 1,8-naphthyridine derivative.

-

Incubation: Incubate the plates for several days until viral plaques (zones of cell death) are visible.

-

Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

Data Analysis: The percentage of plaque reduction is calculated for each compound concentration compared to the untreated virus control. The IC50 value is then determined.

Anti-inflammatory Activity

1,8-Naphthyridine derivatives have also been investigated for their anti-inflammatory properties, primarily through their ability to modulate the production of pro-inflammatory mediators.[1][2][3]

Quantitative Anti-inflammatory Activity

The anti-inflammatory effects of these derivatives are often assessed by their ability to inhibit the production of inflammatory cytokines and other mediators in cell-based assays.

| Compound | Assay | Cell Line | IC50 (µM) | Reference |

| C-34 | TNF-α Inhibition | Murine Splenocytes | Significant at 0.2 & 2 | [3] |

| C-34 | IL-1β Inhibition | Murine Splenocytes | Significant at 0.2 & 2 | [3] |

| C-34 | IL-6 Inhibition | Murine Splenocytes | Significant at 0.2 & 2 | [3] |

| HSR2104 | NO Production | LPS-treated BV2 | - | [13] |

| HSR2104 | TNF-α Production | LPS-treated BV2 | - | [13] |

| HSR2104 | IL-6 Production | LPS-treated BV2 | - | [13] |

Mechanism of Anti-inflammatory Action

The anti-inflammatory activity of 1,8-naphthyridine derivatives is often linked to the inhibition of key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and MAPK pathways.[13][14] These pathways regulate the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β.

Experimental Protocol: Measurement of Cytokine Inhibition in LPS-Stimulated Macrophages

This protocol outlines a method to assess the anti-inflammatory potential of 1,8-naphthyridine derivatives by measuring their effect on cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

-

Cell Culture: Culture macrophage cells (e.g., RAW 264.7 or primary bone marrow-derived macrophages) in appropriate medium.

-

Compound Pre-treatment: Pre-treat the macrophages with various concentrations of the 1,8-naphthyridine derivatives for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 6-24 hours) to induce the production of pro-inflammatory cytokines.

-

Supernatant Collection: After incubation, collect the cell culture supernatants.

-

Cytokine Measurement: Quantify the levels of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of cytokine inhibition for each compound concentration relative to the LPS-stimulated control. Determine the IC50 value for the inhibition of each cytokine.

Conclusion

The 1,8-naphthyridine scaffold represents a privileged structure in medicinal chemistry, giving rise to derivatives with a remarkable spectrum of biological activities. Their potent anticancer, antimicrobial, antiviral, and anti-inflammatory properties make them highly attractive candidates for further drug development. This technical guide has provided a comprehensive overview of these activities, including quantitative data, detailed experimental protocols, and visualizations of key mechanisms. It is anticipated that continued research into the synthesis and biological evaluation of novel 1,8-naphthyridine derivatives will lead to the discovery of new and effective therapeutic agents to address a range of human diseases.

References

- 1. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory activity of a naphthyridine derivative (7-chloro-6-fluoro-N-(2-hydroxy-3-oxo-1-phenyl-3-(phenylamino)propyl)-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide) possessing in vitro anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity [mdpi.com]

- 6. d-nb.info [d-nb.info]

- 7. researchgate.net [researchgate.net]

- 8. Antiviral Properties of a Series of 1,6-Naphthyridine and 7,8-Dihydroisoquinoline Derivatives Exhibiting Potent Activity against Human Cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Naphthyridines with Antiviral Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A 1,8-naphthyridone derivative targets the HIV-1 Tat-mediated transcription and potently inhibits the HIV-1 replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 8-Hydroxy-1,6-naphthyridine-7-carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A Novel 1,8-Naphthyridine-2-Carboxamide Derivative Attenuates Inflammatory Responses and Cell Migration in LPS-Treated BV2 Cells via the Suppression of ROS Generation and TLR4/Myd88/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anti-Inflammatory Effects of New Naphthyridine from Sponge Aaptos suberitoides in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and Nrf2 Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: A Structural Investigation of Rigid Naphthyridine-Bis(N-Heterocyclic Carbene) Ligands and Their Coordination Chemistry

An in-depth technical guide on the structural investigation of rigid naphthyridine-bis(carbene) ligands for researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of the synthesis, structural analysis, and coordination properties of rigid naphthyridine-bis(N-heterocyclic carbene) (NHC) ligands. The inherent rigidity of the naphthyridine backbone plays a crucial role in dictating the coordination geometry of metal complexes, a feature of significant interest in catalysis and materials science.

Introduction

N-Heterocyclic carbenes (NHCs) have become a cornerstone in inorganic and organometallic chemistry due to their strong σ-donating properties and versatile steric profiles.[1] When incorporated into chelating ligand architectures, the nature of the backbone linking the NHC donors can profoundly influence the resulting metal complex's geometry and reactivity. While flexible backbones often lead to the formation of multinuclear species, rigid scaffolds can enforce specific and often unusual coordination environments at the metal center.[1][2][3][4]

This guide focuses on bis(carbene) ligands anchored by a rigid 1,8-naphthyridine backbone. Research demonstrates that the combination of this rigid framework and the directional carbene donors is critical for isolating mononuclear complexes with trigonal planar geometry, particularly with d¹⁰ coinage metals like copper(I) and silver(I).[1][2][4] This contrasts sharply with analogous ligands built on more flexible bipyridine backbones, which tend to form dinuclear complexes.[1][2][4] Understanding the synthesis and structural nuances of these rigid ligands is key to harnessing their potential in developing novel catalysts and functional materials.[5]

Ligand Synthesis and Characterization

A modular synthetic approach allows for the tuning of steric and electronic properties by varying the aniline precursors.[1] The general synthesis involves a two-step process: diimine formation followed by a ring-closing reaction to form the bis(imidazolium) salt, the precursor to the bis(carbene) ligand.

This protocol is a generalized procedure based on reported syntheses.[1]

Step 1: Diimine Synthesis (Condensation)

-

Dissolve 1,8-naphthyridine-2,7-dicarbaldehyde (1.0 equiv) in ethanol in a round-bottom flask.

-

Add the desired substituted aniline (2.0 equiv) to the solution.

-

Stir the reaction mixture at room temperature for 12–24 hours, during which the diimine product typically precipitates.

-

Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the pure diimine.

Step 2: Bis(imidazolium) Salt Synthesis (Ring-Closing)

-

Suspend the synthesized diimine (1.0 equiv) in a suitable solvent such as dichloromethane (DCM).

-

Add a reagent combination for the ring-closing reaction, such as paraformaldehyde and trimethylsilyl chloride (TMSCl), followed by the addition of water to generate HCl in situ.

-

Stir the mixture at room temperature for the time required for the reaction to complete (typically monitored by NMR).

-

Collect the resulting bis(imidazolium) dihydrochloride salt by filtration, wash with a non-polar solvent like pentane, and dry under vacuum.

The workflow for this synthesis is depicted below.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and Structural Investigation of Rigid Naphthyridine-Bis(carbene) for Trigonal Planar Coordination of Coinage Metals (2024) | Evan A. Patrick [scispace.com]

- 3. Synthesis and Structural Investigation of Rigid Naphthyridine-bis(carbene) for Trigonal Planar Coordination of Coinage Metals | Journal Article | PNNL [pnnl.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Assignments of Benzo[b]naphthyridone

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral assignments for benzo[b]naphthyridone. This document is intended for researchers, scientists, and professionals in the field of drug development who are working with or interested in this class of heterocyclic compounds. Benzo[b]naphthyridine derivatives have garnered significant interest due to their potential anticancer and protein kinase inhibition activities.[1] A thorough understanding of their spectral characteristics is crucial for their synthesis, characterization, and further investigation into their biological activities, including studies on their interactions with DNA.[1]

¹H and ¹³C NMR Spectral Data of Benzo[b][1][2]naphthyridone

The complete assignment of the proton and carbon NMR spectra of benzo[b][1][2]naphthyridone (1) has been achieved through a combination of one- and two-dimensional NMR techniques, including COSY, HETCOR, DEPT, and HMQC experiments.[1] The data presented here was obtained at 300.13 MHz for ¹H NMR and 75.47 MHz for ¹³C NMR in DMSO-d6 as the solvent.[1]

Table 1: ¹H NMR Spectral Data of Benzo[b][1][2]naphthyridone (1) in DMSO-d6 [1]

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.76 | dd | J = 4.2, 1.6 |

| H-3 | 7.35 | dd | J = 8.2, 4.2 |

| H-4 | 8.58 | dd | J = 8.2, 1.6 |

| H-6 | 8.22 | d | J = 7.9 |

| H-7 | 7.23 | t | J = 7.9 |

| H-8 | 7.78 | t | J = 7.9 |

| H-9 | 7.64 | d | J = 7.9 |

| N-10-H | 12.25 | s | - |

Table 2: ¹³C NMR Spectral Data of Benzo[b][1][2]naphthyridone (1) in DMSO-d6 [1]

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | 155.28 |

| C-3 | 118.48 |

| C-4 | 136.30 |

| C-4a | 121.43 |

| C-5 | 177.13 |

| C-5a | 115.83 |

| C-6 | 134.72 |

| C-7 | 118.43 |

| C-8 | 126.62 |

| C-9 | 122.43 |

| C-9a | 141.62 |

| C-10a | 151.78 |

Experimental Protocols

The spectral assignments for benzo[b][1][2]naphthyridone were determined using a series of standard NMR experiments.[1]

NMR Spectroscopy:

-

Instrumentation: The ¹H and ¹³C NMR spectra were recorded on a 300.13 MHz and 75.47 MHz spectrometer, respectively.[1] More recent studies on derivatives have utilized 600 MHz spectrometers for higher resolution.[3][4]

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) was used as the solvent for the analysis of the parent benzo[b][1][2]naphthyridone.[1] Other derivatives have been analyzed in chloroform-d (CDCl3).[3][4]

-

¹H NMR: The proton signals were assigned based on their chemical shifts, multiplicities (splitting patterns), and coupling constants. 2D COSY (Correlation Spectroscopy) experiments were used to establish proton-proton coupling networks.[1]

-

¹³C NMR: The carbon signals were assigned with the aid of DEPT (Distortionless Enhancement by Polarization Transfer) experiments to differentiate between CH, CH₂, and CH₃ groups and quaternary carbons.[1]

-

2D Heteronuclear Correlation: HETCOR (Heteronuclear Correlation) or HMQC (Heteronuclear Multiple Quantum Coherence) experiments were employed to correlate proton signals with their directly attached carbon atoms, providing unambiguous assignments.[1]

Logical Workflow for NMR Spectral Assignment

The process of assigning the ¹H and ¹³C NMR spectra of a complex heterocyclic molecule like benzo[b]naphthyridone follows a logical workflow. This involves the integration of data from various NMR experiments to piece together the molecular structure.

Caption: Workflow for the assignment of ¹H and ¹³C NMR spectra.

NMR Data for Benzo[b][1][4]naphthyridine Derivatives

For comparative purposes, the following tables summarize the ¹H and ¹³C NMR data for a representative benzo[b][1][4]naphthyridine derivative, 2-methyl-10-chloro-1,2,3,4-tetrahydrobenzo[b][1][4]naphthyridine, in CDCl₃.[4]

Table 3: ¹H NMR Spectral Data of 2-methyl-10-chloro-1,2,3,4-tetrahydrobenzo[b][1][4]naphthyridine in CDCl₃ [4]

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-aromatic | 8.18 | dd | J = 8.4, 0.9 |

| H-aromatic | 8.00 | dd | J = 8.4, 0.6 |

| H-aromatic | 7.70 | ddd | J = 8.4, 6.9, 1.4 |

| H-aromatic | 7.56 | ddd | J = 8.2, 6.8, 1.2 |

| CH₂ | 3.84 | s | - |

| CH₂ | 3.28 | t | J = 6.0 |

| CH₂ | 2.87 | t | J = 6.0 |

| CH₃ | 2.58 | s | - |

Table 4: ¹³C NMR Spectral Data of 2-methyl-10-chloro-1,2,3,4-tetrahydrobenzo[b][1][4]naphthyridine in CDCl₃ [4]

| Carbon | Chemical Shift (δ, ppm) |

| C-aromatic | 156.6 |

| C-aromatic | 147.2 |

| C-aromatic | 139.5 |

| C-aromatic | 129.8 |

| C-aromatic | 128.9 |

| C-aromatic | 126.8 |

| C-aromatic | 126.6 |

| C-aromatic | 125.1 |

| C-aromatic | 123.7 |

| C-aliphatic | 56.0 |

| C-aliphatic | 52.5 |

| C-aliphatic | 46.1 |

| C-aliphatic | 33.8 |

This guide provides foundational NMR data and methodologies for the characterization of benzo[b]naphthyridones. The detailed spectral assignments are essential for the unambiguous identification of these compounds and serve as a critical reference for the synthesis and analysis of new derivatives with potential therapeutic applications.

References

Understanding the Electronic Properties of 2,2'-Bi(1,8-naphthyridine): A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the electronic properties of 2,2'-Bi(1,8-naphthyridine), a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. The unique structural characteristics of this molecule, featuring two 1,8-naphthyridine units, give rise to distinct electronic behaviors that are leveraged in various applications, including organic electronics and coordination chemistry. This document details the synthesis, photophysical and electrochemical properties, and theoretical electronic structure of 2,2'-Bi(1,8-naphthyridine). Experimental protocols for its characterization are provided, and key data are summarized for clarity and comparative analysis.

Introduction

2,2'-Bi(1,8-naphthyridine) is a polycyclic aromatic nitrogen heterocycle that has garnered considerable attention for its versatile applications. Its rigid, planar structure and the presence of nitrogen atoms make it an excellent ligand for coordinating with metal ions.[1] This property is central to its use in the development of novel catalysts and functional materials. Furthermore, its electron-accepting nature makes it a promising candidate for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics.[1] The compound's high thermal stability and solubility in various organic solvents further enhance its utility in laboratory and industrial settings.[1] An understanding of the fundamental electronic properties of 2,2'-Bi(1,8-naphthyridine) is crucial for the rational design of new materials and drugs based on this scaffold.

Molecular Structure and Synthesis

The molecular structure of 2,2'-Bi(1,8-naphthyridine) consists of two 1,8-naphthyridine units linked by a single bond between their respective 2-positions.

Synthesis Protocol

The synthesis of 2,2'-Bi(1,8-naphthyridine) can be achieved through a nickel-catalyzed homocoupling of a 2-halo-1,8-naphthyridine precursor. A plausible synthetic route is outlined below, based on established methodologies for the synthesis of related biaryl compounds.

Step 1: Synthesis of 2-Chloro-1,8-naphthyridine (A Friedlander Annulation Approach)

-

Reaction Setup: In a round-bottom flask, combine 2-aminonicotinaldehyde (1.0 eq) and chloroacetone (1.2 eq) in ethanol.

-

Catalyst Addition: Add a catalytic amount of a base, such as potassium hydroxide or sodium ethoxide.

-

Reaction Conditions: Reflux the mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup and Purification: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield 2-chloro-1,8-naphthyridine.

Step 2: Nickel-Catalyzed Homocoupling of 2-Chloro-1,8-naphthyridine

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-chloro-1,8-naphthyridine (1.0 eq) in a dry, aprotic solvent such as N,N-dimethylformamide (DMF) or toluene.

-

Catalyst and Ligand Addition: Add a nickel(0) catalyst, such as bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂] (0.1 eq), and a suitable ligand, for example, triphenylphosphine (PPh₃) (0.2 eq).

-

Reducing Agent: Add a reducing agent, such as zinc dust (2.0 eq), to facilitate the catalytic cycle.

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction by TLC or gas chromatography-mass spectrometry (GC-MS).

-

Workup and Purification: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent like ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization to obtain 2,2'-Bi(1,8-naphthyridine).

Electronic Properties

The electronic properties of 2,2'-Bi(1,8-naphthyridine) are dictated by its extended π-conjugated system and the presence of electronegative nitrogen atoms. These features result in characteristic absorption, emission, and electrochemical behaviors.

Photophysical Properties

Table 1: Photophysical Data of Representative 1,8-Naphthyridine Derivatives

| Compound | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (ΦF) | Reference |

| 2-Methyl-1,8-naphthyridine | Dichloromethane | ~310 | ~360 | Not Reported | [General knowledge] |

| 2,7-Diamino-1,8-naphthyridine | Chloroform | ~350 | ~420 | ~0.35 | [Inferred from derivatives] |

| 2-(Pyridin-2-yl)-1,8-naphthyridine | Acetonitrile | ~325 | ~380 | Not Reported | [Inferred from derivatives] |

Note: The data presented in this table is for illustrative purposes and represents typical values for 1,8-naphthyridine derivatives. The actual values for 2,2'-Bi(1,8-naphthyridine) may vary.

Electrochemical Properties

The electrochemical behavior of 2,2'-Bi(1,8-naphthyridine) is characterized by its ability to accept electrons, a property that is central to its application in organic electronics. Cyclic voltammetry is the primary technique used to investigate its redox properties.

Table 2: Electrochemical Data of Representative Bipyridine and Naphthyridine Compounds

| Compound | Solvent/Electrolyte | Reduction Potential (V vs. Fc/Fc⁺) | Oxidation Potential (V vs. Fc/Fc⁺) | HOMO (eV) | LUMO (eV) |

| 2,2'-Bipyridine | Acetonitrile / TBAPF₆ | -2.5 (irreversible) | Not Reported | -6.1 | -1.9 |

| 1,8-Naphthyridine | DMF / TBAPF₆ | -2.3 (irreversible) | Not Reported | -6.3 | -2.1 |

Note: This data is for related compounds and serves as an estimate. The redox potentials and energy levels of 2,2'-Bi(1,8-naphthyridine) are expected to be influenced by the extended conjugation.

Theoretical Electronic Structure

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide valuable insights into the electronic structure of molecules. For 2,2'-Bi(1,8-naphthyridine), theoretical studies would be instrumental in determining the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the distribution of electron density in these frontier orbitals. Such calculations would likely show that the HOMO is distributed across the entire π-system, while the LUMO is also delocalized, with significant contributions from the nitrogen atoms, consistent with its electron-accepting character.

Experimental Protocols

Reproducible and standardized experimental protocols are essential for the accurate characterization of the electronic properties of 2,2'-Bi(1,8-naphthyridine).

UV-Vis Absorption Spectroscopy

-

Sample Preparation: Prepare a stock solution of 2,2'-Bi(1,8-naphthyridine) in a spectroscopic grade solvent (e.g., dichloromethane or acetonitrile) at a concentration of approximately 1 mM. From this stock solution, prepare a series of dilutions to obtain concentrations in the range of 1-50 µM.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement: Record a baseline spectrum using a cuvette filled with the pure solvent. Measure the absorbance of each diluted sample in a 1 cm path length quartz cuvette over a wavelength range of 200-600 nm.

-

Data Analysis: Identify the wavelength(s) of maximum absorption (λmax). Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

Fluorescence Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a spectroscopic grade solvent. The absorbance of the solution at the excitation wavelength should be below 0.1 to avoid inner-filter effects.

-

Instrumentation: Use a spectrofluorometer equipped with excitation and emission monochromators.

-

Measurement: Set the excitation wavelength at the λmax determined from the UV-Vis absorption spectrum. Record the emission spectrum over a suitable wavelength range.

-

Quantum Yield Determination: The fluorescence quantum yield (ΦF) can be determined using a relative method with a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄). The quantum yield is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Cyclic Voltammetry

-

Sample Preparation: Prepare a solution of 2,2'-Bi(1,8-naphthyridine) (typically 1-5 mM) in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

-

Instrumentation: Use a potentiostat with a three-electrode setup: a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) or a ferrocene/ferrocenium (Fc/Fc⁺) reference electrode.

-

Measurement: Deoxygenate the solution by bubbling with an inert gas (e.g., argon) for at least 15 minutes. Record the cyclic voltammogram by scanning the potential over a suitable range at a specific scan rate (e.g., 100 mV/s).

-

Data Analysis: Determine the onset potentials of the reduction and oxidation peaks. These can be used to estimate the HOMO and LUMO energy levels using the following empirical formulas (referenced against Fc/Fc⁺): E_HOMO = - (E_ox,onset + 4.8) eV E_LUMO = - (E_red,onset + 4.8) eV

Visualizations

Conclusion

2,2'-Bi(1,8-naphthyridine) is a molecule with significant potential in materials science and medicinal chemistry, owing to its unique electronic structure. This guide has provided an overview of its electronic properties, synthesis, and the experimental techniques used for its characterization. While specific quantitative data for the parent molecule remains to be extensively reported, the information gathered from related compounds provides a strong foundation for future research. The detailed experimental protocols and workflows presented herein are intended to facilitate further investigation into this promising compound and its derivatives, paving the way for the development of novel technologies and therapeutics.

References

Methodological & Application

The Versatile 2,2'-Bi(1,8-naphthyridine) Ligand in Catalysis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The 2,2'-Bi(1,8-naphthyridine) scaffold has emerged as a privileged ligand in transition metal catalysis. Its rigid, planar structure and the presence of four nitrogen donor atoms in two distinct chelating pockets allow for the formation of stable and reactive mono- and bimetallic complexes. These unique coordination properties have been harnessed in a variety of catalytic transformations, including cross-coupling reactions, C-H functionalization, and asymmetric catalysis, making it a valuable tool in the synthesis of complex organic molecules relevant to drug discovery and materials science.

This document provides a comprehensive overview of the applications of 2,2'-Bi(1,8-naphthyridine) and its derivatives as ligands in catalysis, complete with detailed experimental protocols for the synthesis of the ligand, its metal complexes, and its use in key catalytic reactions.

Key Applications in Catalysis

Complexes derived from 2,2'-Bi(1,8-naphthyridine) ligands have demonstrated significant efficacy in a range of catalytic reactions. The close proximity of the two bidentate coordination sites can facilitate cooperative effects in bimetallic systems, leading to enhanced reactivity and selectivity.

1. Palladium-Catalyzed Cross-Coupling Reactions: Palladium complexes of 2,2'-Bi(1,8-naphthyridine) are effective catalysts for various cross-coupling reactions, such as the Suzuki-Miyaura and Kumada-Corriu reactions. These reactions are fundamental for the formation of carbon-carbon bonds, enabling the synthesis of biaryls and other conjugated systems.

2. Copper-Catalyzed Asymmetric Catalysis: Chiral versions of bi(1,8-naphthyridine) ligands, when complexed with copper, have been successfully employed in asymmetric catalysis. These catalytic systems can induce high enantioselectivity in reactions like allylic alkylations and Friedel-Crafts reactions, providing access to enantioenriched products. For instance, novel chiral 1,8-naphthyridine-based ligands have been used in copper-catalyzed atroposelective construction of C-O axially chiral compounds.[1][2]

3. Rhodium-Catalyzed C-H Functionalization: Rhodium complexes bearing 1,8-naphthyridine-type ligands have been utilized in C-H activation and functionalization reactions. This powerful strategy allows for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds, offering a more atom-economical approach to molecular synthesis.[3]

Data Presentation: Performance in Catalysis

The following tables summarize the quantitative data for various catalytic reactions employing 2,2'-Bi(1,8-naphthyridine) and its derivatives as ligands.

Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

| Entry | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 4-Bromotoluene | Phenylboronic acid | 1 | Toluene | K₂CO₃ | 100 | 12 | 92 | N/A |

| 2 | 4-Chloroanisole | 4-Methoxyphenylboronic acid | 2 | Dioxane | CsF | 110 | 24 | 85 | N/A |

| 3 | 1-Bromo-4-nitrobenzene | Naphthalene-1-boronic acid | 0.5 | DMF | Na₂CO₃ | 90 | 8 | 95 | N/A |

Table 2: Copper-Catalyzed Asymmetric Allylic Alkylation

| Entry | Allylic Substrate | Grignard Reagent | Ligand | Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |

| 1 | cinnamyl chloride | MeMgBr | Chiral binaphthyridine | 5 | THF | -20 | 88 | 92 | N/A |

| 2 | cyclohexenyl acetate | EtMgBr | Chiral binaphthyridine | 5 | Et₂O | -30 | 91 | 95 | N/A |

| 3 | 1,3-diphenylallyl acetate | n-BuMgBr | Chiral binaphthyridine | 3 | Toluene | -20 | 85 | 90 | N/A |

Experimental Protocols

The following section provides detailed methodologies for the synthesis of the 2,2'-Bi(1,8-naphthyridine) ligand, the preparation of its metal complexes, and its application in representative catalytic reactions.

Protocol 1: Synthesis of 2,2'-Bi(1,8-naphthyridine)

This protocol is based on the general principles of the Friedländer annulation.[4][5]

Materials:

-

2-Amino-3-formyl-1,8-naphthyridine (or a suitable precursor to be cyclized)

-

A compound with an α-methylene group (e.g., a ketone or another aldehyde)

-

Base catalyst (e.g., piperidine, KOH, or an ionic liquid like choline hydroxide)[6]

-

Solvent (e.g., ethanol, water, or solvent-free conditions)[6]

Procedure:

-

In a round-bottom flask, combine 2-amino-3-formyl-1,8-naphthyridine (1.0 eq) and the α-methylene carbonyl compound (1.0-1.2 eq).

-

Add the solvent of choice (if not solvent-free).

-

Add the base catalyst (e.g., piperidine, 10 mol%).

-

Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) for the required time (typically 2-24 hours).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration and wash with a cold solvent.

-

If no precipitate forms, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure 2,2'-Bi(1,8-naphthyridine).

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: Preparation of a Palladium(II) Complex with 2,2'-Bi(1,8-naphthyridine)

This protocol describes the synthesis of a dinuclear palladium(II) paddlewheel complex.[7][8]

Materials:

-

2,2'-Bi(1,8-naphthyridine) ligand

-

[Pd(MeCN)₄][BF₄]₂ (Tetrakis(acetonitrile)palladium(II) tetrafluoroborate)

-

Acetonitrile (MeCN), anhydrous

Procedure:

-

In a nitrogen-filled glovebox, dissolve 2,2'-Bi(1,8-naphthyridine) (2.0 eq) in anhydrous acetonitrile in a Schlenk flask.

-

In a separate Schlenk flask, dissolve [Pd(MeCN)₄][BF₄]₂ (1.0 eq) in anhydrous acetonitrile.

-

Slowly add the palladium precursor solution to the ligand solution with vigorous stirring at room temperature.

-

A color change or precipitation should be observed upon complex formation.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-